1-benzyl-3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-BENZYL-3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl and cyclopropyl groups: These groups can be introduced via alkylation reactions using benzyl halides and cyclopropylmethyl halides.
Functionalization of the carboxamide group: This step may involve amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-BENZYL-3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It can be used as a tool compound to study the effects of pyrazolo[3,4-b]pyridine derivatives on biological systems.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
1-BENZYL-3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives. Similar compounds include:
- 1-Benzyl-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
The uniqueness of 1-BENZYL-3-CYCLOPROPYL-N~4~-(CYCLOPROPYLMETHYL)-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26N4O |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-benzyl-3-cyclopropyl-N-(cyclopropylmethyl)-6-ethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N4O/c1-2-18-12-19(23(28)24-13-15-8-9-15)20-21(17-10-11-17)26-27(22(20)25-18)14-16-6-4-3-5-7-16/h3-7,12,15,17H,2,8-11,13-14H2,1H3,(H,24,28) |
InChI Key |
URSQYJNJMAIONT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NCC5CC5 |
Origin of Product |
United States |
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